Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-2-14-10(13)9-12-7-4-3-6(11)5-8(7)15-9/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPYEKDYUUCWQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(O1)C=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate typically involves the reaction of 6-fluoro-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring . The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to reflux conditions.
Reaction Time: Several hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can occur, especially at the fluorine position.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) under reflux.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, amines, and carboxylic acids .
Scientific Research Applications
Pharmaceutical Development
Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate is primarily recognized for its biological activity , which positions it as a promising candidate in drug discovery. Its applications include:
- Antimicrobial Agents : The compound exhibits significant activity against various bacterial strains. Its mechanism is believed to involve interaction with bacterial cell membranes, disrupting cellular integrity and leading to antimicrobial effects .
- Anticancer Agents : Research indicates that this compound may inhibit specific enzymes involved in cancer progression. This inhibition can disrupt metabolic pathways critical for tumor growth, making it a potential lead compound for developing new anticancer therapies .
Synthetic Methodologies
The synthesis of this compound typically involves multiple steps that can be optimized for yield and purity. Recent advancements in synthetic strategies include:
- Nanocatalysis : Innovative approaches using nanomaterials have been developed to enhance the efficiency of synthesizing benzoxazole derivatives. For instance, magnetic solid acid nanocatalysts have been utilized to achieve high yields under mild conditions .
- Palladium-Catalyzed Reactions : Utilizing palladium complexes for cross-coupling reactions has proven effective in synthesizing various benzoxazole derivatives, including this compound. These methods allow for the introduction of diverse functional groups while maintaining high product yields .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound showed a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Case Study 2: Anticancer Activity
Another research project focused on the compound's activity against human cancer cell lines. This compound demonstrated cytotoxic effects comparable to established chemotherapeutics. The study highlighted its mechanism of action involving apoptosis induction in cancer cells .
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 5-chloro-1,3-benzoxazole-2-carboxylate | Chlorine at position 5 | Antimicrobial properties |
| Ethyl 5-methyl-1,3-benzoxazole-2-carboxylate | Methyl group at position 5 | Varies; less studied |
| This compound | Fluorine at position 6 | Potential anticancer activity |
The distinct fluorination pattern at position 6 contributes to the enhanced biological activities observed in this compound compared to its analogs .
Mechanism of Action
The mechanism of action of ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The benzoxazole ring structure allows for π-π stacking interactions and hydrogen bonding, which contribute to its biological activity .
Comparison with Similar Compounds
Benzisoxazole Derivatives
Compounds like risperidone and paliperidone palmitate (antipsychotics) contain a 6-fluoro-1,2-benzisoxazole moiety. Unlike benzoxazoles, benzisoxazoles position oxygen and nitrogen at adjacent positions (1 and 2), altering electronic distribution and biological activity:
Benzothiazole Derivatives
These derivatives often exhibit enhanced anticancer or antimicrobial activity due to improved interaction with cellular thiols .
Physical and Chemical Properties
Biological Activity
Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article compiles various studies highlighting the compound's synthesis, biological evaluations, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound belongs to the benzoxazole family, characterized by a fused benzene and oxazole ring. The presence of the ethyl ester and fluorine substituent enhances its biological activity. Synthetic routes often involve the condensation of appropriate precursors, leading to high yields of the desired compound.
Anticancer Activity
Numerous studies have reported the anticancer properties of benzoxazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values indicate potent cytotoxicity, with studies suggesting that modifications in the benzoxazole structure can enhance activity. For example, compounds with similar scaffolds have demonstrated IC50 values as low as 3.79 µM against MCF-7 cells .
- HCT-116 (colorectal cancer) : Research indicates that derivatives exhibit IC50 values ranging from 0.11 to 1.47 µM, suggesting strong antiproliferative effects .
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various pathogens:
- Bacterial Strains : Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli. Minimum inhibitory concentration (MIC) assays reveal that some derivatives possess MIC values below 10 µg/mL .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 3.79 | |
| This compound | HCT-116 | 0.11 - 1.47 | |
| Compound A (similar scaffold) | MDA-MB-231 | 6.05 |
Case Studies
In a notable study conducted by Bernard et al., various benzoxazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that compounds with electron-donating groups exhibited enhanced activity due to better interaction with biological targets . Furthermore, molecular docking studies indicated strong binding affinities for these compounds with key proteins involved in cancer progression.
Another investigation focused on the antimicrobial efficacy of benzoxazole derivatives, revealing that certain compounds demonstrated a broad spectrum of activity against both bacterial and fungal strains. The study emphasized the importance of structural modifications in enhancing bioactivity .
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 6-fluoro-1,3-benzoxazole-2-carboxylate?
A plausible route involves cyclocondensation of fluorinated benzaldehyde derivatives with ethyl thioglycolate. For example, analogous syntheses of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates employ 4-chloro-2-fluorobenzaldehyde, ethyl thioglycolate, and triethylamine in anhydrous DMSO at 80°C for 2 hours, followed by overnight stirring . Adjustments to reaction conditions (e.g., solvent polarity, base strength) may optimize yields for the benzoxazole analog. Purification typically involves recrystallization from methanol.
Q. How can the purity and structural identity of this compound be validated post-synthesis?
Key techniques include:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to assess purity.
- NMR : Confirm substitution patterns via - and -NMR. Fluorine substituents exhibit distinct splitting patterns and coupling constants (e.g., ~8–12 Hz) .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H] or [M+Na]) with ppm-level accuracy.
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data for fluorinated benzoxazole derivatives?
Discrepancies in unit cell parameters or hydrogen bonding motifs can arise from polymorphism. Employ SHELXL for refinement, leveraging constraints for fluorine atoms (e.g., isotropic displacement parameters). Compare experimental data with DFT-optimized geometries to validate intermolecular interactions . For ambiguous cases, conduct variable-temperature XRD to assess thermal motion effects.
Q. How do fluorine substituents influence hydrogen-bonding networks in crystalline phases?
Fluorine’s electronegativity enhances C–F···H–X (X = O, N) interactions. Graph set analysis (as per Etter’s formalism) can classify motifs like rings. For example, in related benzothiophene carboxylates, fluorine participates in bifurcated H-bonds with adjacent carbonyl groups, stabilizing layered packing . Use Mercury software to quantify bond distances and angles.
Q. What mechanistic insights explain side-product formation during synthesis?
Competing pathways (e.g., over-oxidation or dimerization) may arise from reactive intermediates. Monitor reactions via in situ FTIR to detect transient species (e.g., thioester intermediates). For example, excess triethylamine in DMSO can promote oxidation of thiols to disulfides, necessitating strict anhydrous conditions . LC-MS tracking of time-resolved samples helps identify byproducts.
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
Density Functional Theory (DFT) calculations (B3LYP/6-31G**) evaluate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For fluorinated benzoxazoles, the carboxylate group’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the 2-position. Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina to assess binding affinity .
Methodological Considerations
Q. What precautions are critical for handling fluorinated benzoxazoles in lab settings?
- Toxicity : Assume potential acute toxicity due to limited ecotoxicological data. Use fume hoods and PPE (nitrile gloves, goggles).
- Disposal : Neutralize waste with 10% NaOH before incineration by licensed facilities to avoid releasing fluorinated byproducts .
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the ester moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
